
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of indene, characterized by the presence of an amino group and a hydroxyl group on the indene ring
Métodos De Preparación
The synthesis of 3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reduction of 3-nitro-2,3-dihydro-1H-inden-4-ol, followed by the conversion of the resulting amine to its hydrochloride salt. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Reaction Conditions: The reduction reaction is usually carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature. The conversion to the hydrochloride salt involves the addition of hydrochloric acid to the amine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-amino-2,3-dihydro-1H-inden-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of 3-amino-2,3-dihydro-1H-inden-4-ol, which can be converted to its hydrochloride salt.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include 3-amino-2,3-dihydro-1H-inden-4-one, substituted derivatives, and the corresponding hydrochloride salts.
Aplicaciones Científicas De Investigación
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various indene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases. Its ability to interact with biological targets makes it a promising molecule in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation. Its ability to influence these pathways makes it a potential candidate for drug development.
Comparación Con Compuestos Similares
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride and 3-aminoindan-4-ol share structural similarities with this compound.
Uniqueness: The presence of both amino and hydroxyl groups on the indene ring distinguishes this compound from its analogs
Propiedades
Número CAS |
93747-89-8 |
|---|---|
Fórmula molecular |
C9H12ClNO |
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
3-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-7-5-4-6-2-1-3-8(11)9(6)7;/h1-3,7,11H,4-5,10H2;1H |
Clave InChI |
UGKNMTMPSNKFMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1N)C(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


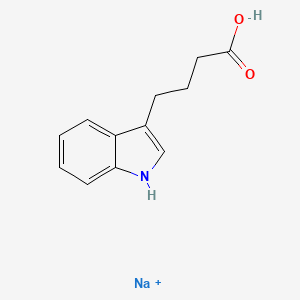
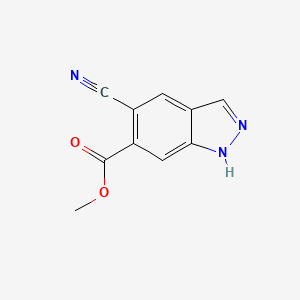
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)
![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)
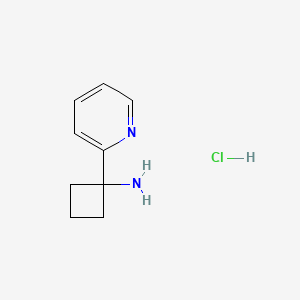
![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
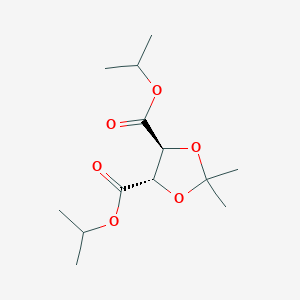
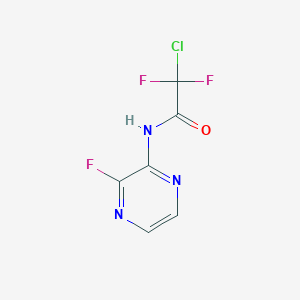
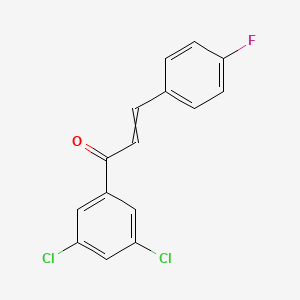
amine](/img/structure/B11759768.png)
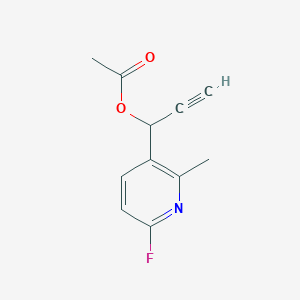
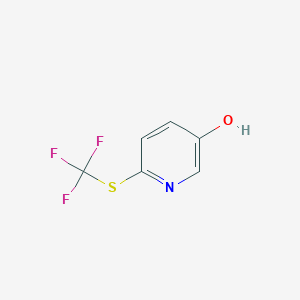
![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
